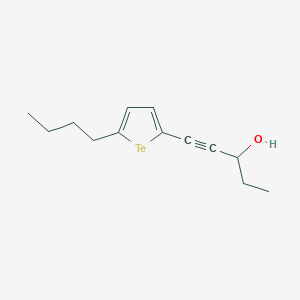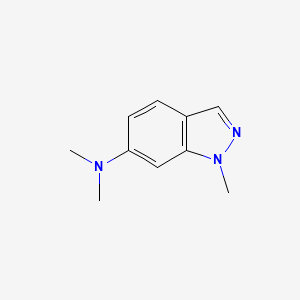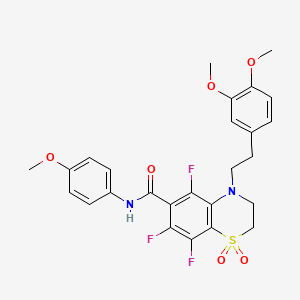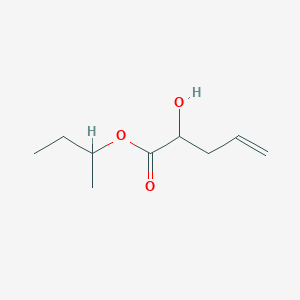![molecular formula C17H19NO4S B12623403 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate CAS No. 920804-43-9](/img/structure/B12623403.png)
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a phenyl group attached to a methanesulfonate moiety, with a glycyl group linked to a 2-phenylethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate typically involves the reaction of 4-aminophenyl methanesulfonate with 2-phenylethyl glycine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Phenylethyl)methanesulfonamide
- Phenylethyl alcohol
- Phenyl methanesulfonate
Uniqueness
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
920804-43-9 |
|---|---|
Formule moléculaire |
C17H19NO4S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
[4-[2-(2-phenylethylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-23(20,21)22-16-9-7-15(8-10-16)17(19)13-18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
Clé InChI |
ZPIDSZPEIVMJCC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CNCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)

![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)

![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)




